5-(2-chloro-6-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O2/c1-32-17-7-4-6-16(12-17)13-29-15-28-23-18-8-2-3-11-22(18)30(24(23)25(29)31)14-19-20(26)9-5-10-21(19)27/h2-12,15H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBTVXOVVOUUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-chloro-6-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, with CAS number 1216685-41-4, is a compound belonging to the pyrimidoindole class. Its molecular formula is and it has a molecular weight of 447.9 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications.
Antiviral Activity
Research indicates that compounds structurally similar to this compound exhibit significant antiviral properties, particularly against HIV. For instance, derivatives with the 2-chloro-6-fluoro substitution have demonstrated potent inhibitory activity against HIV-1 with IC50 values in the picomolar range. These compounds have been shown to inhibit both wild-type and clinically relevant mutant strains of HIV-1 effectively .
Table 1: Antiviral Activity of Related Compounds
| Compound Name | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| 2-Cl-6-F-S-DABO (9c) | Structure | 0.001 | HIV-1 Inhibition |
| 2-Cl-6-F-S-DABO (10c) | Structure | 0.002 | HIV-1 Inhibition |
| This compound | N/A | TBD | TBD |
Anticancer Activity
The compound's structure suggests potential activity against various cancer cell lines. Similar pyrimidoindole derivatives have been reported to exhibit antiproliferative effects on human tumor cell lines such as HeLa and HCT116. The mechanism of action is thought to involve inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within viral and cancerous cells. For example, the presence of the chloro and fluorine substituents may enhance binding affinity and selectivity towards viral enzymes or cancer-related proteins.
Case Studies
- Study on HIV Inhibition : A study explored the efficacy of various 2-chloro-6-fluorobenzyl pyrimidinones in HIV-infected cells. The results indicated that compounds with similar structural motifs showed significant antiviral activity correlating with their stereochemistry .
- Anticancer Evaluation : Another research evaluated pyrimidoindoles against breast cancer cell lines, revealing that certain derivatives led to a reduction in cell viability through apoptosis induction .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Groups
Positional Isomerism of Methoxy Groups
- Target Compound : The 3-methoxybenzyl group at position 3 introduces meta-substitution, which may enhance solubility due to the electron-donating methoxy group .
- Analog with 2-Methoxybenzyl: describes 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1185030-39-0).
Halogen Substitution Patterns
- Target Compound : The 2-chloro-6-fluorobenzyl group balances electronegativity and lipophilicity, which may optimize membrane permeability .
- Analog with 2-Chloro-4-fluorobenzyl : highlights 5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1216927-02-4). The para-fluorine substitution increases polarity, possibly reducing bioavailability compared to the target compound’s ortho/para-dihalogenated benzyl group .
Core Structure Modifications
Pyrimidoindole vs. Pyridoindole Derivatives
- Target Compound : The pyrimido[5,4-b]indole core provides a rigid planar structure, favoring π-π stacking interactions in protein binding .
- Pyrido[3,4-b]indole Analogs: describes pyridoindole derivatives (e.g., compound 5a–5l).
Physicochemical and Pharmacokinetic Properties
- The target compound’s 3-methoxybenzyl group balances hydrophobicity and polarity, making it a promising candidate for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
